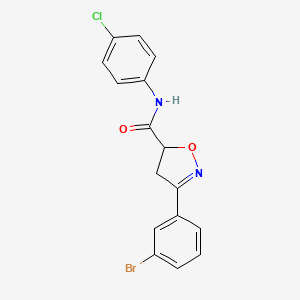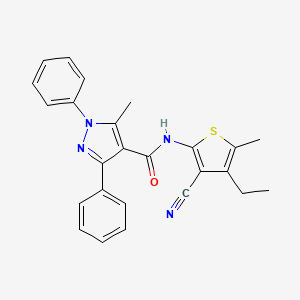![molecular formula C18H16N4O3 B10954668 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10954668.png)
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-methylbenzyl group and a nitrobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
-
Substitution with 2-Methylbenzyl Group: : The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylpyrazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
-
Formation of the Nitrobenzamide Moiety: : The final step involves the coupling of the substituted pyrazole with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl moiety, forming a carboxylic acid derivative.
-
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide has several applications in scientific research:
-
Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
-
Biological Studies: : The compound can be used to study the effects of nitrobenzamide derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
-
Materials Science: : It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
-
Chemical Research: : The compound serves as a useful intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and mechanisms.
作用机制
The mechanism by which N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage or signaling pathways.
相似化合物的比较
Similar Compounds
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzamide moiety.
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a nitro group and a pyrazole ring provides a versatile scaffold for further functionalization and exploration in various research fields.
This compound’s distinct structure and properties make it a valuable subject of study in multiple scientific disciplines.
属性
分子式 |
C18H16N4O3 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O3/c1-13-4-2-3-5-15(13)11-21-12-16(10-19-21)20-18(23)14-6-8-17(9-7-14)22(24)25/h2-10,12H,11H2,1H3,(H,20,23) |
InChI 键 |
VQSJLSANDJHWTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10954592.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10954594.png)
![4-[7-(4-Fluorophenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]piperidino (3-nitrophenyl) sulfone](/img/structure/B10954609.png)
![3-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B10954615.png)

![(4-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B10954621.png)
![2-[4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-N-[(E)-1-(2-thienyl)propylidene]propanohydrazide](/img/structure/B10954625.png)

![(4-nitro-1H-pyrazol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10954628.png)
![1-ethyl-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10954637.png)
![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10954645.png)

![4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954660.png)
![Piperazine-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10954664.png)
